molecular formula C9H7F3N2O2 B14391105 N'-(Benzoyloxy)(trifluoro)ethanimidamide CAS No. 88326-84-5

N'-(Benzoyloxy)(trifluoro)ethanimidamide

Cat. No.: B14391105
CAS No.: 88326-84-5
M. Wt: 232.16 g/mol
InChI Key: UDROFPSBADXKDC-UHFFFAOYSA-N
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Description

N'-(Benzoyloxy)(trifluoro)ethanimidamide is an organofluorine compound characterized by a benzoyloxy group (C₆H₅COO−) and a trifluoromethyl (CF₃) substituent attached to an ethanimidamide backbone. The compound’s trifluoro moiety likely enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for specialized synthetic applications or bioactive molecule development .

Properties

CAS No.

88326-84-5

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

[(1-amino-2,2,2-trifluoroethylidene)amino] benzoate

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)8(13)14-16-7(15)6-4-2-1-3-5-6/h1-5H,(H2,13,14)

InChI Key

UDROFPSBADXKDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Benzoyloxy)(trifluoro)ethanimidamide typically involves the reaction of benzoyl chloride with trifluoroethanimidamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of N’-(Benzoyloxy)(trifluoro)ethanimidamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(Benzoyloxy)(trifluoro)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N’-(Benzoyloxy)(trifluoro)ethanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(Benzoyloxy)(trifluoro)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group may facilitate binding to active sites, while the trifluoroethanimidamide moiety can modulate the compound’s reactivity and stability. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
N'-(Benzoyloxy)(trifluoro)ethanimidamide Not explicitly provided Benzoyloxy, trifluoromethyl Potential organic synthesis intermediate
N’-(Benzoyloxy)-2-(2,2-dichlorocyclopropyl) ethanimidamide Not provided Benzoyloxy, dichlorocyclopropyl Identified as a metabolite in EMPD study
N'-(Benzoyloxy)(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide C₁₄H₁₅N₅O₄ Benzoyloxy, nitro-pyrazole Available for screening (9 mg)
2,2,2-Trifluoro-N,N-dimethyl-N′-[(trifluoromethyl)thio]ethanimidamide C₅H₆F₆N₂S Trifluoromethylthio, dimethylamine Sublimation/vaporization data reported
N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide C₁₄H₁₁F₃N₂O Hydroxy, phenyl, trifluoromethyl benzene Structural data available (PDB ID: 4OB)
Ethanimidamide, 2,2,2-trifluoro-, acetate C₂H₄O₂·C₂H₃F₃N₂ Acetate salt, trifluoro Organic synthesis intermediate

Physicochemical Properties

  • Lipophilicity: Trifluoromethyl groups enhance lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability. For example, the trifluoromethylbenzene derivative (C₁₄H₁₁F₃N₂O) has a molecular weight of 304.25 g/mol, while dichlorocyclopropyl analogs may exhibit higher density due to halogenation .
  • Thermal Stability : Trifluoroethanimidamide derivatives like C₅H₆F₆N₂S demonstrate stability at elevated temperatures (up to 463 K), critical for vapor-phase applications .

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